molecular formula C20H13ClN2OS B3035127 4-chloro-N-[3-cyano-4-(phenylthio)phenyl]benzamide CAS No. 303147-79-7

4-chloro-N-[3-cyano-4-(phenylthio)phenyl]benzamide

Cat. No.: B3035127
CAS No.: 303147-79-7
M. Wt: 364.8 g/mol
InChI Key: OMIPDBMWRTVSST-UHFFFAOYSA-N
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Description

4-chloro-N-[3-cyano-4-(phenylthio)phenyl]benzamide is a chemical compound with the molecular formula C20H13ClN2OS and a molecular weight of 364.8 g/mol. This compound is of interest in various fields such as medicinal chemistry, drug development, and disease treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[3-cyano-4-(phenylthio)phenyl]benzamide typically involves the following steps:

    Formation of the Intermediate: The synthesis begins with the preparation of an intermediate compound, which involves the reaction of 4-chlorobenzoyl chloride with 3-cyano-4-(phenylthio)aniline in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C.

    Cyclization: The intermediate is then subjected to cyclization under acidic conditions to form the final product, this compound. This step typically involves the use of a strong acid like hydrochloric acid and is carried out at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[3-cyano-4-(phenylthio)phenyl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-chloro-N-[3-cyano-4-(phenylthio)phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a lead compound in the development of new drugs for the treatment of various diseases.

    Biology: The compound is used in biological studies to understand its effects on cellular processes and pathways.

    Industry: It is used in the synthesis of other chemical compounds and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-chloro-N-[3-cyano-4-(phenylthio)phenyl]benzamide involves its interaction with specific molecular targets in the body. The compound binds to certain receptors or enzymes, modulating their activity and leading to the desired therapeutic effects. The exact pathways and targets depend on the specific application and the disease being treated.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-[3-cyano-4-(methylthio)phenyl]benzamide
  • 4-chloro-N-[3-cyano-4-(ethylthio)phenyl]benzamide
  • 4-chloro-N-[3-cyano-4-(propylthio)phenyl]benzamide

Uniqueness

4-chloro-N-[3-cyano-4-(phenylthio)phenyl]benzamide is unique due to the presence of the phenylthio group, which imparts specific chemical and biological properties. This group enhances the compound’s ability to interact with biological targets, making it a valuable candidate for drug development and other research applications.

Properties

IUPAC Name

4-chloro-N-(3-cyano-4-phenylsulfanylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2OS/c21-16-8-6-14(7-9-16)20(24)23-17-10-11-19(15(12-17)13-22)25-18-4-2-1-3-5-18/h1-12H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMIPDBMWRTVSST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201226463
Record name 4-Chloro-N-[3-cyano-4-(phenylthio)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201226463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303147-79-7
Record name 4-Chloro-N-[3-cyano-4-(phenylthio)phenyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303147-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-N-[3-cyano-4-(phenylthio)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201226463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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